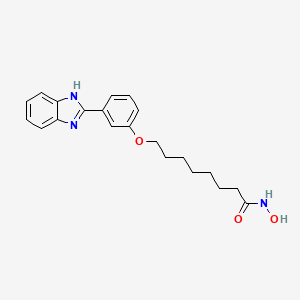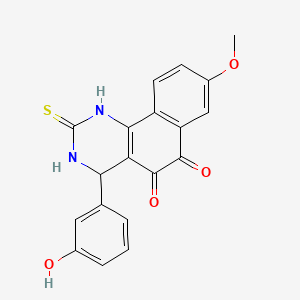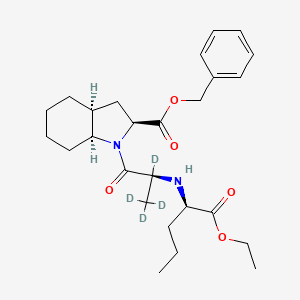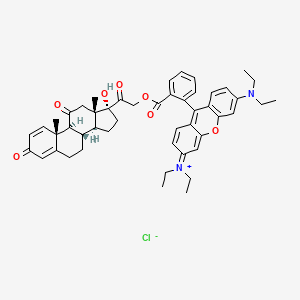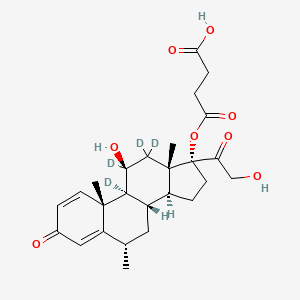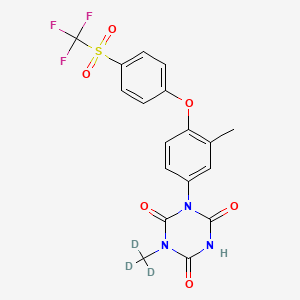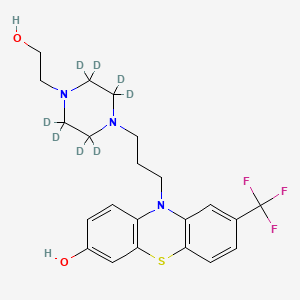
Hdac6-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-6 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is involved in various cellular processes, including cell proliferation, migration, and apoptosis. Inhibitors of HDAC6, such as this compound, have shown potential in treating cancer, neurodegenerative diseases, and other conditions .
Méthodes De Préparation
The synthesis of Hdac6-IN-6 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzohydroxamates, which selectively inhibit HDAC6. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Hdac6-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hdac6-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the role of HDAC6 in various biochemical pathways. In biology, this compound helps researchers understand the mechanisms of cell proliferation, migration, and apoptosis. In medicine, it has shown promise in treating cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, this compound is being explored for its potential use in industry, particularly in the development of new therapeutic agents .
Mécanisme D'action
Hdac6-IN-6 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins. This inhibition disrupts various cellular processes, including protein degradation, cell migration, and apoptosis. The molecular targets of this compound include α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, this compound affects the stability and function of these proteins, ultimately leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Hdac6-IN-6 is unique compared to other HDAC6 inhibitors due to its selectivity and potency. Similar compounds include trichostatin A, vorinostat, and tubastatin A. While these compounds also inhibit HDAC6, this compound has shown greater selectivity and fewer off-target effects. This makes it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-25)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12,25H,(H,21,22)(H,23,24) |
Clé InChI |
HYCPLKOVNZFNAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


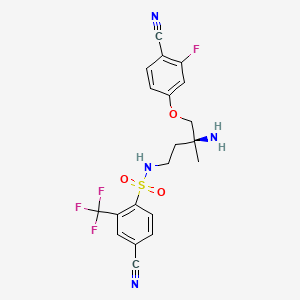
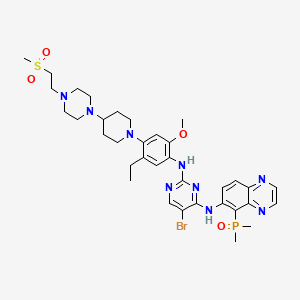
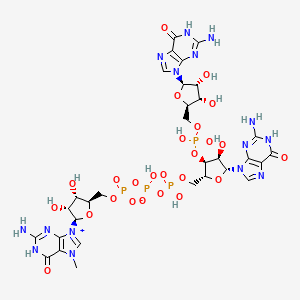
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

